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molecular formula C12H10N4O B8362105 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

Cat. No. B8362105
M. Wt: 226.23 g/mol
InChI Key: QMGVGFYCWZNEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855215B2

Procedure details

480 mg (1.9 mMol) 5-(6-azido-pyrimidin-4-yloxy)-1H-indole in 25 ml THF are hydrogenated in presence of 75 mg Pd/C 10%. Filtration, concentration of the filtrate and column chromatography (SiO2; EtOAc/hexane 3:1→EtOAc) gives the title compound: MS: [M+1]+=227; TLC(EtOAc): Rf=0.11
Name
5-(6-azido-pyrimidin-4-yloxy)-1H-indole
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:9]=[CH:8][N:7]=[C:6]([O:10][C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[CH:14]3)[CH:5]=1)=[N+]=[N-]>C1COCC1.[Pd]>[NH2:1][C:4]1[N:9]=[CH:8][N:7]=[C:6]([O:10][C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[CH:14]3)[CH:5]=1

Inputs

Step One
Name
5-(6-azido-pyrimidin-4-yloxy)-1H-indole
Quantity
480 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
75 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration, concentration of the filtrate and column chromatography (SiO2; EtOAc/hexane 3:1→EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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